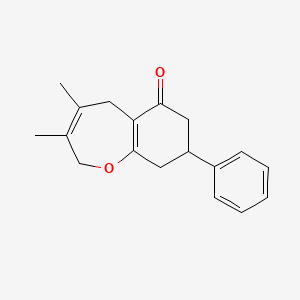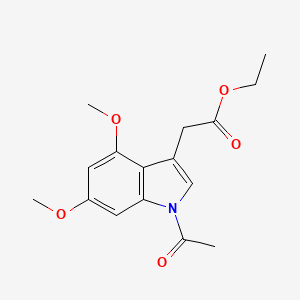
1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester is a derivative of indole-3-acetic acid, which is a well-known plant hormone belonging to the auxin class. This compound is characterized by the presence of an indole ring system substituted with an acetic acid moiety, an acetyl group, and two methoxy groups. It plays a significant role in regulating plant growth and development, including cell elongation and division .
Métodos De Preparación
The synthesis of 1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester typically involves several steps. One common synthetic route includes the reaction of indole derivatives with acetic anhydride and methanol under acidic conditions to introduce the acetyl and methoxy groups. The ethyl esterification can be achieved by reacting the intermediate product with ethanol in the presence of a suitable catalyst .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Análisis De Reacciones Químicas
1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted indole compounds .
Aplicaciones Científicas De Investigación
1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its role in plant growth regulation and its potential use in enhancing crop yields.
Medicine: Indole derivatives have shown promise in the treatment of cancer, microbial infections, and other diseases. This compound is investigated for its potential therapeutic applications.
Industry: It is used in the production of plant growth regulators and other agricultural chemicals
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. As a plant hormone, it binds to auxin receptors, triggering a cascade of signaling events that regulate gene expression and cellular processes. This leads to effects such as cell elongation, division, and differentiation .
Comparación Con Compuestos Similares
1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester can be compared with other indole derivatives, such as:
Indole-3-acetic acid: The parent compound, which is a naturally occurring auxin with similar growth-regulating properties.
Indole-3-butyric acid: Another auxin used in plant propagation and rooting.
1H-Indole-3-carboxaldehyde: A derivative with different functional groups, used in various chemical syntheses
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
827024-90-8 |
|---|---|
Fórmula molecular |
C16H19NO5 |
Peso molecular |
305.32 g/mol |
Nombre IUPAC |
ethyl 2-(1-acetyl-4,6-dimethoxyindol-3-yl)acetate |
InChI |
InChI=1S/C16H19NO5/c1-5-22-15(19)6-11-9-17(10(2)18)13-7-12(20-3)8-14(21-4)16(11)13/h7-9H,5-6H2,1-4H3 |
Clave InChI |
FKTZAFXFJJUZPQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CN(C2=C1C(=CC(=C2)OC)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



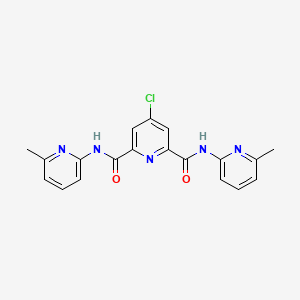
![Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole](/img/structure/B14205510.png)
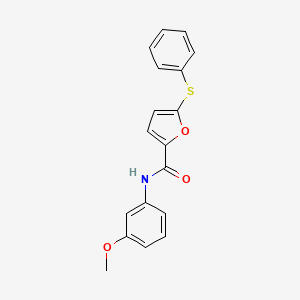
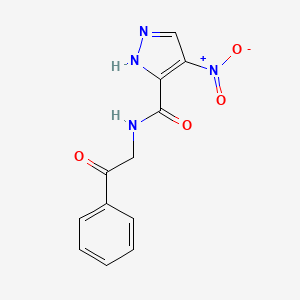
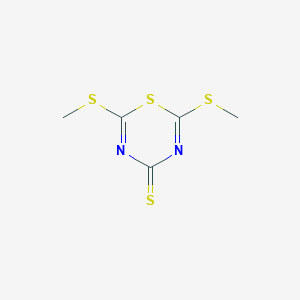
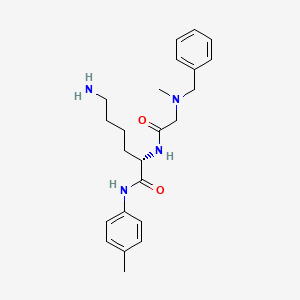
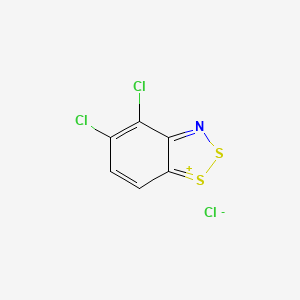
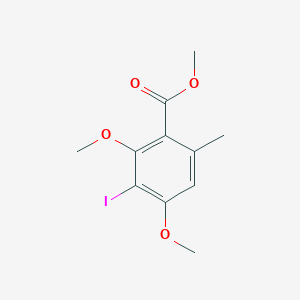
![3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide](/img/structure/B14205551.png)
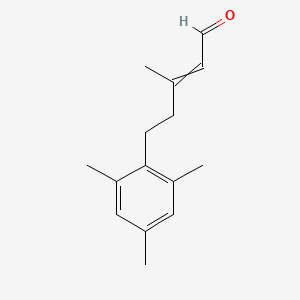
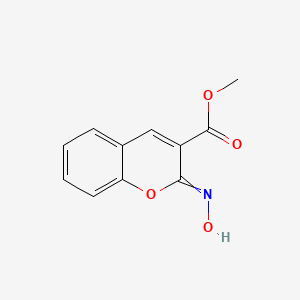
![2-{[(1-Cyclohexyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14205581.png)
